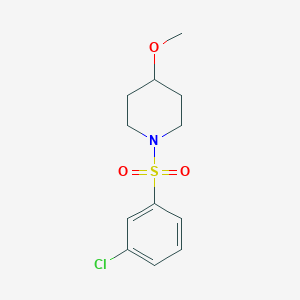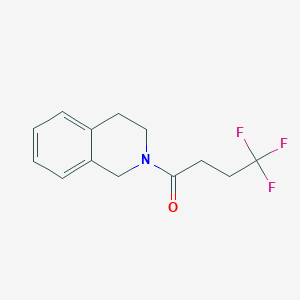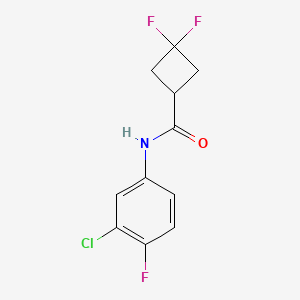![molecular formula C15H18FN3 B12238847 2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline](/img/structure/B12238847.png)
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a fluoromethyl piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the quinoxaline core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methyl)piperidin-1-yl]-3-methylquinoxaline: Lacks the fluoromethyl group, which may result in different pharmacological properties.
2-[4-(Chloromethyl)piperidin-1-yl]-3-methylquinoxaline: Contains a chloromethyl group instead of a fluoromethyl group, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the fluoromethyl group in 2-[4-(Fluoromethyl)piperidin-1-yl]-3-methylquinoxaline can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound unique compared to its analogs.
Properties
Molecular Formula |
C15H18FN3 |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]-3-methylquinoxaline |
InChI |
InChI=1S/C15H18FN3/c1-11-15(19-8-6-12(10-16)7-9-19)18-14-5-3-2-4-13(14)17-11/h2-5,12H,6-10H2,1H3 |
InChI Key |
CKBLUOUFSMWFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine](/img/structure/B12238766.png)
![4-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12238772.png)

![2-Methyl-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12238779.png)
![4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine](/img/structure/B12238780.png)

![3-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B12238793.png)

![5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B12238807.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12238809.png)
![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12238814.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B12238832.png)
![1-[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12238839.png)
![4-Methyl-6-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12238850.png)
